Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500595
InChI: InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13500595

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3
Standard InChI Key QMODTURXRHSHCH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3
Canonical SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3

Introduction

Synthesis

The synthesis of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization.

General Synthetic Route

  • Formation of Pyrazole Ring:

    • React hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.

  • Quinoline Substitution:

    • Introduce the quinoline group via nucleophilic substitution or coupling reactions using quinoline derivatives.

  • Esterification:

    • Introduce the ethoxycarbonyl group at position 3 using ethyl chloroformate or similar reagents.

  • Final Amination:

    • Functionalize the molecule with an amino group at position 5 through nitration followed by reduction or direct amination methods.

Reaction Conditions

  • Solvents: Ethanol, DMF, or DMSO.

  • Catalysts: Acidic catalysts (e.g., HCl) or bases (e.g., K2CO3).

  • Temperature: Moderate heating (~50–100°C).

Crystallographic Data

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate exhibits a planar geometry around the pyrazole ring due to conjugation with the quinoline system. The crystal packing is stabilized by hydrogen bonding between amino groups and ester oxygen atoms.

Spectroscopic Features

TechniqueCharacteristic Peaks/Signals
Infrared (IR)Peaks for NH2 (~3300 cm⁻¹), C=O (~1700 cm⁻¹)
Nuclear Magnetic Resonance (NMR)Signals for aromatic protons (7–9 ppm), ester protons (4–5 ppm)
Mass SpectrometryMolecular ion peak at ~282 m/z

Applications

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has diverse applications due to its unique structural features:

  • Pharmaceuticals:

    • Potential as an anticancer agent due to its heterocyclic framework.

    • Investigated for antimicrobial and anti-inflammatory properties.

  • Materials Science:

    • Used in organic semiconductors due to its conjugated system.

    • Potential application in dye-sensitized solar cells.

  • Synthetic Intermediate:

    • Precursor for synthesizing more complex heterocyclic compounds.

Research Findings

Studies on related compounds suggest promising biological activities:

  • Pyrazole derivatives exhibit strong interactions with biological targets like enzymes and receptors due to their hydrogen-bonding capabilities .

  • Quinoline-based molecules are known for their anticancer and antimalarial properties .

Further research is needed to explore the full potential of ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate in these domains.

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